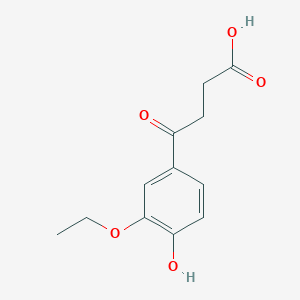

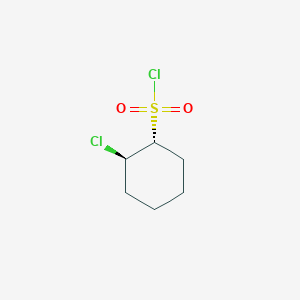

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid” seems to be a derivative of "3-Ethoxy-4-hydroxyphenylacetic acid" and "(3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid" . These compounds are known to have a molecular formula of C10H12O4 . They are part of an antimicrobial mixture used in cosmetic, pharmaceutical, or food compositions .

Molecular Structure Analysis

The molecular structure of “3-Ethoxy-4-hydroxyphenylacetic acid”, a related compound, is available . It has a molecular weight of 196.1999 and a molecular formula of C10H12O4 .Wissenschaftliche Forschungsanwendungen

Protecting Reagents in Peptide Synthesis

One application involves the use of ethoxy-trifluoro-butenone derivatives as protecting reagents in peptide synthesis. These compounds, similar in reactivity to 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid due to their functional groups, can protect the N-H terminal of amino acids, facilitating the formation of peptide bonds without racemization. This process is critical for synthesizing specific peptide sequences required in various biochemical and pharmaceutical applications (Gorbunova et al., 1991).

Synthesis of Functionalized (Trifluoromethyl)benzenes and -pyridines

Ethoxy-trifluoromethyl-butyric acid derivatives serve as intermediates in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. These compounds are prepared via Wittig methylenation and participate in Diels-Alder reactions to produce phthalates or benzoates, demonstrating their utility in constructing complex molecular architectures for materials science and pharmaceutical synthesis (Volle & Schlosser, 2002).

Oxidative Cleavage of Electron-deficient Acetylenes

Research on the oxidative cleavage of electron-deficient acetylenes, including 4-phenyl-3-butyn-2-one, to afford benzoic and acetic acids, sheds light on reaction mechanisms that could be relevant for derivatives of 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid. These studies help understand the behavior of such compounds under oxidative conditions, which is valuable for organic synthesis and chemical transformation studies (Sawaki et al., 1983).

Interfacial Layer Materials in Polymer Solar Cells

Carboxylic acid functionalized fullerene derivatives, explored as interfacial layers in inverted polymer solar cells, demonstrate the potential of carboxylic acid derivatives, similar in functionality to 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid, in enhancing the efficiency of solar cells. These materials facilitate charge transfer and collection, highlighting the importance of such derivatives in developing renewable energy technologies (Choi et al., 2013).

Synthesis of Optical Active Compounds

The synthesis of R-2-hydroxy-4-phenyl ethyl butyrate from DL-malic acid, involving steps like enzyme activity, resolution, and esterification, represents the application of butyric acid derivatives in producing optically active compounds. These methodologies are crucial for the pharmaceutical industry, particularly in the production of enantiomerically pure substances (Li Li, 2003).

Eigenschaften

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-2-17-11-7-8(3-4-10(11)14)9(13)5-6-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFFSXFQTCZSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)

![1-(3,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2888904.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)

![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)